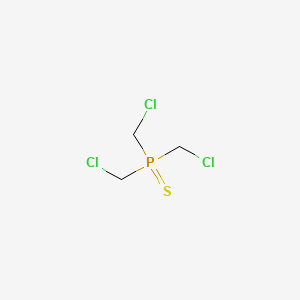
1-tert-Butoxynonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butoxynonane is an organic compound with the molecular formula C13H28O It is a member of the ether family, characterized by the presence of a tert-butoxy group attached to a nonane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butoxynonane can be synthesized through the reaction of tert-butyl alcohol with nonyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions, ensuring the complete conversion of reactants to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of phase-transfer catalysts can further enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butoxynonane undergoes various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.
Reduction: Reduction reactions can convert the ether linkage to an alcohol group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Strong acids or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: tert-Butyl hydroperoxide.
Reduction: Nonyl alcohol.
Substitution: Various substituted nonane derivatives.
Scientific Research Applications
1-tert-Butoxynonane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butoxynonane involves its interaction with various molecular targets. The tert-butoxy group can undergo nucleophilic substitution reactions, leading to the formation of new compounds. The nonane chain provides hydrophobic interactions, which can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
1-tert-Butoxybutane: Similar in structure but with a shorter carbon chain.
tert-Butyl methyl ether: Contains a tert-butoxy group but with a methyl group instead of a nonane chain.
tert-Butyl ethyl ether: Similar ether linkage but with an ethyl group.
Uniqueness: 1-tert-Butoxynonane is unique due to its longer nonane chain, which imparts distinct physical and chemical properties. This makes it suitable for applications requiring specific hydrophobic interactions and reactivity profiles.
Properties
CAS No. |
65818-36-2 |
|---|---|
Molecular Formula |
C13H28O |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]nonane |
InChI |
InChI=1S/C13H28O/c1-5-6-7-8-9-10-11-12-14-13(2,3)4/h5-12H2,1-4H3 |
InChI Key |
IKWXJJICTWDYPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-](/img/structure/B14485940.png)
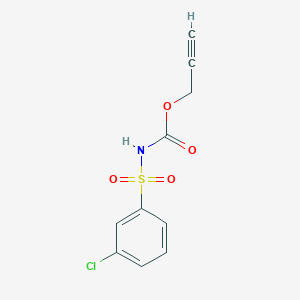
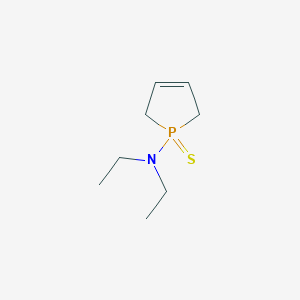


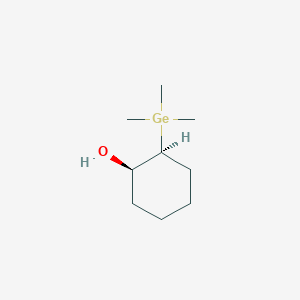


![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)

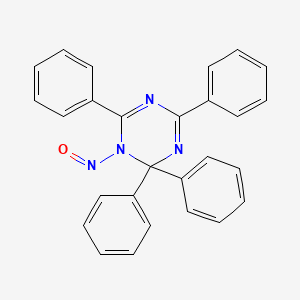
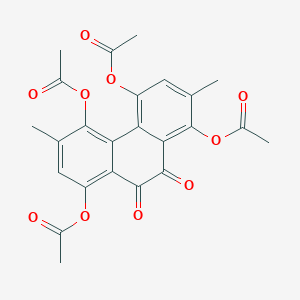
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-](/img/structure/B14486010.png)
